molecular formula C11H15ClN2O6S2 B8039800 N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide

N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide

Cat. No.: B8039800
M. Wt: 370.8 g/mol
InChI Key: UCPZMTOTROWGMZ-UHFFFAOYSA-N
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Description

N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its complex structure, which includes a butyl group, a chloro group, a methylsulfonyl group, and a nitro group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 4-chlorobenzenesulfonamide, followed by the introduction of the butyl and methylsulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, sulfonamides, and other substituted benzenesulfonamides.

Scientific Research Applications

N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The nitro group and sulfonamide moiety are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-4-chloro-3-nitrobenzenesulfonamide
  • N-methylsulfonyl-4-chloro-3-nitrobenzenesulfonamide
  • 4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide

Uniqueness

N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both butyl and methylsulfonyl groups distinguishes it from other similar compounds, potentially leading to different interactions and applications.

Properties

IUPAC Name

N-butyl-4-chloro-N-methylsulfonyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O6S2/c1-3-4-7-13(21(2,17)18)22(19,20)9-5-6-10(12)11(8-9)14(15)16/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPZMTOTROWGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(S(=O)(=O)C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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